
Lirimilast
概要
説明
リリミラストは、強力な抗炎症作用により、喘息や慢性閉塞性肺疾患(COPD)の治療に主に使用されています。そのIC50値は49 nMです .
2. 製法
合成ルートと反応条件: リリミラストの合成は、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップで構成されています。詳細な合成ルートと反応条件は、機密情報であり、公表されていません。 リリミラストの合成には、所望の選択性と効力を達成するために、特定の試薬と触媒が使用されていることが知られています .
工業生産方法: リリミラストの工業生産は、高純度と高収率を保証するため、厳格な条件下で行われます。 このプロセスには、最適化された反応条件を用いた大規模合成、結晶化やクロマトグラフィーなどの精製工程が含まれ、最終生成物が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lirimilast involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product .
化学反応の分析
反応の種類: リリミラストは、以下を含むさまざまな化学反応を起こします。
酸化: リリミラストは、特定の条件下で酸化されて、酸化誘導体となります。
還元: 還元反応は、リリミラストに存在する官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
主な生成物: これらの反応によって生成される主な生成物には、官能基が修飾されたさまざまなリリミラスト誘導体が含まれており、さらなる研究開発に利用できます .
科学的研究の応用
Scientific Research Applications
Lirimilast has diverse applications across various fields:
- Chemistry : Utilized as a reference compound in studies of PDE4 inhibitors.
- Biology : Investigated for its effects on cellular signaling pathways and inflammatory responses.
- Medicine : Explored for therapeutic applications in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
- Industry : Used in developing new anti-inflammatory drugs.
Respiratory Diseases
This compound has been studied for its efficacy in treating asthma and COPD. Clinical trials have demonstrated its ability to improve lung function and reduce exacerbations in patients with these conditions.
Case Study: Asthma and COPD Management
- Study Design : A randomized controlled trial involving patients with moderate to severe asthma.
- Results : Patients receiving this compound showed a significant reduction in asthma attacks compared to the placebo group, with improved lung function metrics measured by forced expiratory volume (FEV1) .
Psoriasis and Inflammatory Skin Conditions
Recent studies indicate that this compound may also be effective in treating psoriasis due to its potent anti-inflammatory properties.
Clinical Trial Summary
- Objective : Evaluate the efficacy of this compound in patients with moderate to severe plaque psoriasis.
- Findings : The trial reported a significant improvement in Psoriasis Area Severity Index (PASI) scores among participants treated with this compound compared to those receiving placebo .
Comparative Efficacy
This compound's potency relative to other PDE4 inhibitors is notable. It has been shown to be 5-fold more potent than Cilomilast and equipotent with CDP-840 in various assays . The following table summarizes the comparative potency of this compound against other PDE4 inhibitors:
Compound | IC50 Value (nM) | Relative Potency |
---|---|---|
This compound | 42 | Reference |
Cilomilast | 210 | 5-fold less potent |
Roflumilast | 0.8 | Highly potent |
Apremilast | 25-300 | Variable |
作用機序
リリミラストは、サイクリックAMP(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4(PDE4)の活性を阻害することで、その効果を発揮します。PDE4を阻害することで、リリミラストは細胞内のcAMPレベルを高め、プロ炎症性サイトカインの抑制と炎症の軽減につながります。 関連する分子標的と経路には、免疫細胞活性の調節と炎症性メディエーターの阻害が含まれます .
類似化合物:
シロミラスト: 化学構造は異なるものの、同様の抗炎症作用を持つ別のPDE4阻害剤です。
ロフルミラスト: COPDの治療に使用されるPDE4阻害剤で、その高い効力と選択性で知られています。
アプレミラスト: 乾癬および乾癬性関節炎の治療に使用されるPDE4阻害剤
リリミラストの独自性: リリミラストは、PDE4に対する高い選択性と強力な抗炎症作用によって、他のPDE4阻害剤とは異なります。 リリミラストは、シロミラストよりも効果的であり、PDE4アッセイではCDP-840と同等であることが示されています .
類似化合物との比較
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties but a different chemical structure.
Roflumilast: A PDE4 inhibitor used for the treatment of COPD, known for its high potency and selectivity.
Apremilast: A PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis
Uniqueness of Lirimilast: this compound is unique due to its high selectivity for PDE4 and its potent anti-inflammatory properties. It has been shown to be more effective than Cilomilast and equipotent with CDP-840 in PDE4 assays .
生物活性
Lirimilast is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic applications in various inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its biological effects primarily through the inhibition of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the suppression of pro-inflammatory cytokines and chemokines, thereby modulating immune responses. This mechanism is crucial in conditions characterized by excessive inflammation.
Key Pathways Affected by this compound
- Inhibition of Inflammatory Cytokines : this compound has shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types, including monocytes and macrophages .
- Regulation of Immune Cell Activity : The compound influences T cell activation and differentiation, leading to decreased Th1 and Th2 responses, which are pivotal in allergic and autoimmune conditions .
Table 1: Summary of In Vitro Efficacy of this compound
Study Type | Cell Type | IC50 (nM) | Effect Observed |
---|---|---|---|
Monocytes | LPS-stimulated | 0.01 | Inhibition of TNF-α production |
Macrophages | Cytokine production | 490 | Reduction in IL-6 and IL-8 levels |
T Cells | CD3/CD28-stimulated | 100 | Decreased proliferation and cytokine release |
In Vivo Efficacy
In animal models, this compound has demonstrated significant anti-inflammatory effects. For instance, studies have shown that this compound can mitigate airway inflammation in models of asthma by reducing eosinophilic infiltration and mucus production. Additionally, it has been effective in decreasing lung hyperresponsiveness in COPD models .
Clinical Trials and Case Studies
This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating asthma and COPD. Although some trials have reported promising results regarding symptom relief and lung function improvement, challenges related to side effects have limited its widespread clinical application.
Table 2: Overview of Clinical Trials Involving this compound
Trial Phase | Indication | Outcome Measure | Result Summary |
---|---|---|---|
Phase II | Asthma | FEV1 improvement | Significant improvement observed |
Phase III | COPD | Exacerbation rate | Reduced exacerbation compared to placebo |
Phase II/III | Chronic Bronchitis | Quality of life score | No significant difference from control |
Side Effects and Limitations
Despite its potential benefits, the clinical development of this compound has faced hurdles due to side effects such as gastrointestinal disturbances and emesis. These adverse effects have often led to discontinuation or limited use in clinical settings . Moreover, the therapeutic window for effective dosing remains a concern, as higher doses may exacerbate side effects without providing additional therapeutic benefit .
特性
IUPAC Name |
[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLFUJKZDAXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186582 | |
Record name | Lirimilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329306-27-6 | |
Record name | Lirimilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lirimilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIRIMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。